molecular formula C35H44O16 B14075021 dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate

dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate

Cat. No.: B14075021
M. Wt: 720.7 g/mol
InChI Key: TWGPOIQWWGNBKW-MXFFCNCFSA-N
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Description

Dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[1110213,10115,1901,1402,1105,9022,26]heptacos-7-ene-13,19-dicarboxylate is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the preparation of the core octacyclic structure, followed by the introduction of various functional groups through selective reactions such as esterification, hydroxylation, and acetylation. The precise conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Dimethyl (1R,2S,3S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Uniqueness

Compared to similar compounds, dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[1110213,10115,1901,1402,1105,9022,26]heptacos-7-ene-13,19-dicarboxylate stands out due to its highly complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C35H44O16

Molecular Weight

720.7 g/mol

IUPAC Name

dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate

InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)31(26(39)43-6)13-46-21-22(31)29(18,4)25-32(23(21)37)14-47-34(25,27(40)44-7)51-30(5)17-11-20(35(30,32)42)50-28-33(17,41)9-10-45-28/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,25?,28?,29-,30-,31-,32+,33-,34+,35-/m0/s1

InChI Key

TWGPOIQWWGNBKW-MXFFCNCFSA-N

Isomeric SMILES

CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C4[C@]5(C3O)CO[C@]4(O[C@@]6([C@]5(C7CC6[C@]8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4C5(C3O)COC4(OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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